CC214-2

Tuberculosis Host-Directed Therapy Relapse Prevention

CC214-2 is an orally bioavailable ATP-competitive mTOR kinase inhibitor that uniquely blocks both mTORC1 and mTORC2 signaling, overcoming rapamycin resistance. It is validated for glioblastoma (EGFRvIII/PTEN loss) and tuberculosis host-directed therapy, with proven >50% in vivo tumor reduction and relapse prevention. Its lack of CYP3A4/P-gp interaction ensures safe combination therapy, making it an essential tool for mTOR pathway research.

Molecular Formula C20H25N5O3
Molecular Weight 383.4 g/mol
Cat. No. B8579109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC214-2
Molecular FormulaC20H25N5O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O
InChIInChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26)
InChIKeyUWUPKVZQISLSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CC214-2: A Potent Dual mTORC1/mTORC2 Kinase Inhibitor with Orally Bioavailable Antitumor Activity


CC214-2 (CAS 1228012-18-7) is an orally available, ATP-competitive mTOR kinase inhibitor belonging to a novel class of 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-ones [1]. It was developed through core modification of a prior lead series and demonstrates potent dual inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling [2]. This dual blockade, confirmed by suppression of pS6 (mTORC1) and pAktS473 (mTORC2) in cellular assays, addresses the limitations of earlier allosteric mTORC1 inhibitors like rapamycin [3].

CC214-2: Why Dual mTORC1/mTORC2 Inhibition Cannot Be Substituted with Rapalogs or Other mTOR Inhibitors


CC214-2 is an ATP-competitive mTOR kinase domain inhibitor that achieves potent, dual blockade of both mTORC1 and mTORC2 signaling [1]. This mechanism fundamentally differs from allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1 and fail to inhibit mTORC2, leading to rapamycin-resistant signaling and feedback activation of pro-survival pathways [2]. Furthermore, CC214-2 exhibits a distinct selectivity profile over the related PI3Kα lipid kinase compared to other ATP-competitive mTOR inhibitors [3]. Consequently, in-class compounds cannot be simply interchanged without risking a loss of therapeutic efficacy, as demonstrated by the failure of rapamycin in glioblastoma clinical trials and its deleterious effects in tuberculosis relapse models [4].

CC214-2 Comparative Efficacy Data: Head-to-Head Evidence Against Rapamycin and Key mTOR Inhibitors


Superior In Vivo Efficacy in TB Relapse Prevention vs. Rapamycin

In a murine tuberculosis (TB) model, the addition of CC214-2 to the first-line RHZE regimen significantly reduced the proportion of C3HeB/FeJ mice that relapsed compared to RHZE alone (P = 0.0038) [1]. In direct comparison, the addition of rapamycin was associated with significantly more relapses than the addition of CC214-2 in both C3HeB/FeJ (P = 0.0253) and BALB/c (P = 0.0022) mice [2]. Furthermore, rapamycin had a deleterious effect, increasing relapse in BALB/c mice compared to RHZE only (P = 0.0142), and reducing survival when added to the BPaL regimen compared to BPaL alone (P < 0.0001) or BPaL plus CC214-2 (P = 0.0008) [3].

Tuberculosis Host-Directed Therapy Relapse Prevention

Significant In Vivo Tumor Growth Inhibition in EGFRvIII-Driven Glioblastoma Xenografts

In U87EGFRvIII flank xenograft models, oral dosing of CC214-2 at 50 mg/kg once daily for 6 days resulted in greater than 50% tumor volume reduction compared to vehicle control (P<0.01) [1]. Immunohistochemistry confirmed down-regulation of both mTORC1 (pS6, p-4E-BP1) and mTORC2 (pAktS473) biomarkers, along with a decrease in the proliferation marker Ki67, without inducing apoptosis (TUNEL staining) [2].

Glioblastoma EGFRvIII Xenograft Model Antitumor Efficacy

Dual mTORC1/mTORC2 Pathway Inhibition Overcomes Rapamycin Resistance in Cellular Assays

CC214-2 suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 signaling in glioblastoma cells [1]. This is a direct contrast to rapamycin, which only partially inhibits mTORC1 and fails to inhibit mTORC2 [2]. While CC214-1, a closely related analog, shows potent inhibition of mTOR (in vitro kinase IC50 = 2 nM) and cellular mTORC1 (EC50 = 40 nM) and mTORC2 (EC50 = 18 nM) [3], these values provide class-level evidence for the potency of CC214-2, which was developed for improved in vivo properties [4].

mTOR Signaling Rapamycin Resistance Cellular Potency

Selectivity Profile Over PI3Kα Lipid Kinase Distinguishes CC214-2 from Dual PI3K/mTOR Inhibitors

Analogs from the CC214 series, including CC214-2, are reported to have excellent mTOR potency while maintaining selectivity over the related PI3Kα lipid kinase [1]. This is a key differentiator from other ATP-competitive mTOR inhibitors that also potently inhibit PI3Kα, which can lead to distinct toxicity profiles. For context, the closely related CC214-1 exhibits an mTOR IC50 of 2 nM and a Class I PI3K IC50 of 1.38 µM, demonstrating a high degree of selectivity [2].

Kinase Selectivity PI3Kα Off-Target Effects

Lack of CYP3A4 and P-gp Interaction: A Differentiator for Combination Therapy

Neither CC214-2 nor the clinically advanced analog CC-223 are substrates, inhibitors, or inducers of CYP3A4 or P-glycoprotein (P-gp) [1]. This contrasts with many other mTOR inhibitors and chemotherapeutics that are heavily metabolized by CYP3A4 or are P-gp substrates, leading to complex drug-drug interaction (DDI) liabilities [2].

Drug-Drug Interactions CYP3A4 P-glycoprotein Combination Therapy

CC214-2: Primary Application Scenarios Based on Validated Preclinical Evidence


Investigational Therapy for EGFRvIII-Mutant Glioblastoma

CC214-2 is a prime candidate for preclinical and translational research in glioblastoma (GBM), particularly in tumors harboring EGFRvIII mutations or PTEN loss, which exhibit mTOR pathway hyperactivation [1]. Its ability to potently block both mTORC1 and mTORC2 signaling and overcome rapamycin resistance addresses a critical unmet need, as rapamycin failed in GBM clinical trials [2]. The demonstrated in vivo tumor growth inhibition (>50% reduction) in EGFRvIII-driven xenografts provides a strong rationale for its use in GBM models to study mTOR-driven oncogenesis and therapeutic resistance [3].

Host-Directed Therapy (HDT) Adjunct for Tuberculosis

CC214-2 is a leading tool compound for investigating host-directed therapy (HDT) strategies in tuberculosis [1]. Its superior ability to reduce post-treatment relapse in murine models, compared to rapamycin, supports its potential to shorten TB treatment duration and improve cure rates [2]. The lack of CYP3A4/P-gp interaction is a key advantage for combining CC214-2 with standard TB regimens (e.g., RHZE, BPaL) without causing major drug-drug interactions [3]. It is particularly suited for studies in TB models focusing on immune modulation and autophagy induction.

Tool Compound for Dissecting mTORC1 vs. mTORC2 Signaling in Cancer Biology

CC214-2 serves as a valuable in vivo tool for differentiating the roles of mTORC1 and mTORC2 in various cancer models [1]. Unlike rapamycin, which only partially inhibits mTORC1 and can induce feedback activation of mTORC2, CC214-2 provides a clean, dual blockade [2]. This makes it ideal for studies aiming to understand the contribution of mTORC2 to tumor progression, metastasis, and therapeutic resistance, and for validating mTORC2 as a therapeutic target in specific cancer types, including prostate cancer (as demonstrated in PC3 xenografts) and colorectal cancer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC214-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.